molecular formula C16H17NOS B13015622 (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone

(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13015622
M. Wt: 271.4 g/mol
InChI Key: KMMNZEMDZUPTPZ-UHFFFAOYSA-N
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Description

(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 6-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nucleophiles, and catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone depends on its specific application:

    Biological Systems: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: In TADF applications, the compound’s structure allows for efficient energy transfer processes, enhancing electroluminescence efficiency.

Comparison with Similar Compounds

  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone
  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-3-yl)methanone
  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-2-yl)methanone

Uniqueness: (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the tert-butylthio group, which can influence its chemical reactivity and physical properties, making it distinct from other pyridine derivatives .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

(6-tert-butylsulfanylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C16H17NOS/c1-16(2,3)19-14-10-9-13(11-17-14)15(18)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

KMMNZEMDZUPTPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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